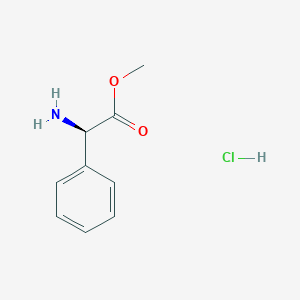

Methyl (R)-aminophenylacetate hydrochloride

Beschreibung

H-D-Phg-OMe.HCl (methyl (2R)-2-amino-2-phenylacetate hydrochloride) is a chiral amino acid ester derivative where the phenyl group is directly attached to the α-carbon of the glycine backbone. This structural feature distinguishes it from phenylalanine derivatives (e.g., H-D-Phe-OMe.HCl), which have a benzyl group on the β-carbon. It is primarily used in peptide synthesis to introduce rigidity or aromatic interactions into peptide chains due to its planar phenyl-α-carbon geometry.

Eigenschaften

CAS-Nummer |

19883-41-1 |

|---|---|

Molekularformel |

C9H12ClNO2 |

Molekulargewicht |

201.65 g/mol |

IUPAC-Name |

(2R)-2-(methylamino)-2-phenylacetic acid;hydrochloride |

InChI |

InChI=1S/C9H11NO2.ClH/c1-10-8(9(11)12)7-5-3-2-4-6-7;/h2-6,8,10H,1H3,(H,11,12);1H/t8-;/m1./s1 |

InChI-Schlüssel |

FUUXTVBJBBSPAG-DDWIOCJRSA-N |

Isomerische SMILES |

CN[C@H](C1=CC=CC=C1)C(=O)O.Cl |

Kanonische SMILES |

CNC(C1=CC=CC=C1)C(=O)O.Cl |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

26682-99-5 (Parent) |

Synonyme |

19883-41-1; (R)-Methyl2-amino-2-phenylacetatehydrochloride; H-D-PHG-OMEHCL; H-D-Phg-OMe.HCl; (R)-(-)-2-Phenylglycinemethylesterhydrochloride; (R)-2-PhenylglycineMethylEsterHydrochloride; METHYL(2R)-2-AMINO-2-PHENYLACETATEHYDROCHLORIDE; MFCD00137487; d-phenylglycinemethylesterhydrochloride; PubChem10946; PubChem19021; 307882_ALDRICH; SCHEMBL1143309; DTHMTBUWTGVEFG-DDWIOCJRSA-N; MolPort-003-929-770; ACT07454; AKOS015846308; AKOS015903224; CS13901; RP25887; AK-47584; AM008839; BR-47584; SC-46254; ST2408187 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-2-Phenylglycine Methyl Ester Hydrochloride typically involves the esterification of D-2-Phenylglycine with methanol in the presence of hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of ®-(-)-2-Phenylglycine Methyl Ester Hydrochloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: can undergo oxidation reactions to form corresponding oxides.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of phenylglycine oxides.

Reduction: Formation of phenylglycine amine.

Substitution: Formation of substituted phenylglycine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: ®-(-)-2-Phenylglycine Methyl Ester Hydrochloride is used as an intermediate in the synthesis of various pharmaceuticals, particularly cephalosporin antibiotics .

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays .

Medicine: It is a key intermediate in the production of cephalosporin antibiotics, which are used to treat a wide range of bacterial infections .

Industry: The compound is used in the large-scale production of antibiotics and other pharmaceuticals .

Wirkmechanismus

The mechanism of action of ®-(-)-2-Phenylglycine Methyl Ester Hydrochloride primarily involves its role as an acyl donor in the enzymatic synthesis of cephalosporin antibiotics. The compound reacts with the enzyme to form an acyl-enzyme intermediate, which then reacts with other substrates to form the final antibiotic product .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key parameters of H-D-Phg-OMe.HCl with four analogous amino acid methyl ester hydrochlorides:

*Solubility methods often involve heating to 37°C and sonication for hydrophobic derivatives like H-D-Phe-OMe.HCl and H-D-Phg-OMe.HCl .

Research Findings and Implications

Structural-Activity Relationships (SAR)

Case Studies

- Peptide Coupling : In a study using H-Val-OMe.HCl, coupling with Z-Phe-OH achieved an 83% yield using EDCI/HOBt, highlighting the importance of activating agents for methyl esters . Similar protocols likely apply to H-D-Phg-OMe.HCl.

- Biological Relevance : Despite structural similarities, compounds like H-D-Phg-OMe.HCl and H-D-Phe-OMe.HCl may exhibit divergent biological activities due to differences in side-chain interactions .

Biologische Aktivität

H-D-Phg-OMe.HCl, also known as N-Acetyl-D-phenylglycine methyl ester hydrochloride, is a synthetic derivative of the amino acid glycine. This compound has garnered attention in biochemical research due to its potential applications in studying protein interactions and enzymatic activity. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂ClNO₂ |

| Molecular Weight | 201.650 g/mol |

| Density | 1.126 g/cm³ |

| Boiling Point | 238.9 °C at 760 mmHg |

| Melting Point | 189-191 °C |

| CAS Number | 19883-41-1 |

H-D-Phg-OMe.HCl exhibits several biological activities primarily attributed to its influence on metabolic pathways and hormonal secretion. Studies indicate that it may enhance the secretion of anabolic hormones, which are crucial for muscle growth and recovery during exercise. Additionally, it has been noted for its potential to improve mental performance under stress and reduce exercise-induced muscle damage .

The compound's chirality plays a significant role in its biological interactions. The D-phenylglycine configuration can affect how it interacts with various receptors and enzymes in the body, potentially leading to different physiological outcomes compared to its L-isomer counterparts.

Research Findings

- Hormonal Effects : Research has demonstrated that H-D-Phg-OMe.HCl can influence the secretion of hormones involved in muscle synthesis and recovery. This effect is particularly relevant for athletes looking for ergogenic aids to enhance performance during training .

- Mental Performance : In experimental settings, subjects administered H-D-Phg-OMe.HCl showed improved cognitive function during tasks that induced stress, suggesting a neuroprotective effect that could be beneficial in high-pressure environments .

- Muscle Recovery : The compound has been observed to mitigate muscle damage following intense exercise, likely due to its role in promoting anabolic hormone levels and reducing inflammatory markers associated with muscle strain .

Case Studies

Several case studies highlight the efficacy of H-D-Phg-OMe.HCl in various applications:

- Study on Exercise Recovery : A controlled trial involving athletes showed that those who supplemented with H-D-Phg-OMe.HCl experienced significantly less muscle soreness and quicker recovery times compared to a placebo group. The study concluded that the compound's anabolic properties contributed to these benefits .

- Cognitive Function Assessment : In a double-blind study assessing cognitive performance under stress, participants receiving H-D-Phg-OMe.HCl outperformed those on a placebo in tasks requiring quick decision-making and memory recall. This suggests potential applications in enhancing cognitive resilience during stressful situations .

Q & A

Q. What are the established synthetic routes for H-D-Phg-OMe.HCl, and how can reaction parameters be optimized for higher yields?

- Methodological Answer : H-D-Phg-OMe.HCl is typically synthesized via esterification of D-(-)-2-phenylglycine followed by hydrochloride salt formation. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.

- Catalysts : Use of DCC (dicyclohexylcarbodiimide) or EDC (ethylcarbodiimide) for carboxylate activation .

- Temperature control : Maintain 0–5°C during coupling to minimize racemization .

Yield optimization involves iterative adjustment of stoichiometry, reaction time (monitored via TLC), and purification via recrystallization (ethanol/water mixtures) .

Q. Which analytical techniques are most reliable for characterizing H-D-Phg-OMe.HCl, and what critical data should researchers prioritize?

- Methodological Answer :

Advanced Research Questions

Q. How can contradictions in enantiomeric purity data between chiral HPLC and polarimetry be resolved?

- Methodological Answer : Discrepancies often arise from calibration errors or solvent effects. To resolve:

Cross-validate : Compare with a known enantiopure standard using both methods.

Statistical analysis : Apply Student’s t-test to assess significance of differences .

Contextualize : Polarimetry may overestimate purity in impure samples; HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) provides higher accuracy .

Document all conditions (e.g., temperature, wavelength) to ensure reproducibility .

Q. What experimental design principles apply when incorporating H-D-Phg-OMe.HCl into solid-phase peptide synthesis (SPPS) to minimize racemization?

- Methodological Answer :

- Coupling agents : Use HOBt/DIC or Oxyma Pure/DIC for lower racemization risk .

- Temperature : Conduct reactions at 4°C to slow base-induced epimerization.

- Monitoring : Use Kaiser test or LC-MS to detect incomplete couplings .

Advanced strategies include employing pseudo-proline dipeptides or microwave-assisted SPPS for steric hindrance .

Q. How should researchers address variability in melting points reported across literature sources for H-D-Phg-OMe.HCl?

- Methodological Answer : Variability may stem from differences in purity or crystallization conditions. To mitigate:

- Standardize purification : Recrystallize from the same solvent system (e.g., ethanol/water) and report detailed protocols .

- DSC analysis : Use differential scanning calorimetry to measure precise melting ranges and compare with literature .

- Cross-reference : Verify against authoritative databases like PubChem or Reaxys, excluding non-peer-reviewed sources (e.g., ) .

Literature and Data Management

Q. What strategies ensure a rigorous literature review for H-D-Phg-OMe.HCl while avoiding unreliable sources?

- Methodological Answer :

- Database selection : Prioritize Web of Science, PubMed, and Reaxys for peer-reviewed articles .

- Search terms : Use IUPAC name and common synonyms (e.g., "methyl (2R)-2-amino-2-phenylacetate hydrochloride") .

- Exclusion criteria : Omit non-academic sources (e.g., supplier catalogs) and verify data against primary literature .

- Citation tools : Use Zotero or EndNote to manage references and ensure proper attribution .

Data Presentation and Reproducibility

Q. What are the best practices for documenting synthetic procedures involving H-D-Phg-OMe.HCl to ensure reproducibility?

- Methodological Answer :

- Detailed protocols : Include exact masses, solvent volumes, and equipment specifications (e.g., NMR field strength) .

- Supporting information : Provide raw spectral data (e.g., NMR FID files) in supplementary materials .

- Error reporting : Disclose yield variations (±5%) and anomalous HPLC traces with proposed explanations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.